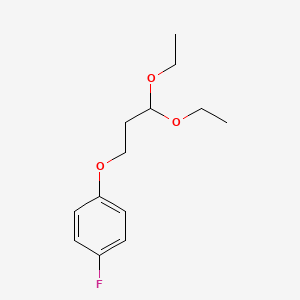

1-(3,3-Diethoxypropoxy)-4-fluorobenzene

CAS No.: 1394042-80-8

Cat. No.: VC2564355

Molecular Formula: C13H19FO3

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394042-80-8 |

|---|---|

| Molecular Formula | C13H19FO3 |

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | 1-(3,3-diethoxypropoxy)-4-fluorobenzene |

| Standard InChI | InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |

| Standard InChI Key | VHPPTLPPNAXOMZ-UHFFFAOYSA-N |

| SMILES | CCOC(CCOC1=CC=C(C=C1)F)OCC |

| Canonical SMILES | CCOC(CCOC1=CC=C(C=C1)F)OCC |

Introduction

Chemical Identity and Structural Characterization

1-(3,3-Diethoxypropoxy)-4-fluorobenzene is an organic compound belonging to the class of fluorinated aromatic ethers. It features a benzene ring substituted with a fluorine atom at the para position (C-4), which is connected to a 3,3-diethoxypropoxy chain through an ether linkage. This compound is registered with CAS number 1394042-80-8 and possesses the molecular formula C13H19FO3 .

The chemical structure encompasses three key functional components:

-

A para-fluorinated benzene ring

-

An ether linkage (oxygen bridge)

-

A 3,3-diethoxypropyl chain containing two ethoxy groups

The IUPAC name 1-(3,3-diethoxypropoxy)-4-fluorobenzene accurately reflects this molecular architecture, highlighting the positional relationship between the functional groups. The compound is also cataloged in chemical databases with identifiers including InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 and the InChIKey VHPPTLPPNAXOMZ-UHFFFAOYSA-N .

Physical Characteristics

The physical properties of 1-(3,3-Diethoxypropoxy)-4-fluorobenzene are summarized in Table 1, compiled from multiple analytical sources:

The compound exhibits characteristics typical of fluorinated aromatic ethers, with a moderate topological polar surface area and hydrogen bond acceptor capability, suggesting potential for interactions in biological systems. The absence of hydrogen bond donors (value of 0) indicates limitations in its capacity to form certain types of intermolecular interactions .

Synthetic Methodologies and Preparation

The synthesis of 1-(3,3-Diethoxypropoxy)-4-fluorobenzene typically involves nucleophilic substitution reactions, which are fundamental in preparing fluorinated aromatic ethers. The general synthetic pathway involves the reaction between a fluorinated benzene derivative and an appropriate diethoxypropyl halide or alcohol under controlled conditions.

A typical synthetic route employs the following steps:

-

Activation of 4-fluorophenol to generate a reactive phenoxide intermediate

-

Nucleophilic substitution with 3,3-diethoxypropyl halide (commonly chloride or bromide)

-

Purification through recrystallization or column chromatography

The reactivity of the fluorine-substituted benzene ring influences the reaction kinetics, with the fluorine atom affecting the electron density distribution across the aromatic system. This electronic effect can enhance the nucleophilicity of the phenolic oxygen, potentially facilitating the substitution reaction.

Similar synthetic approaches have been documented for analogous compounds such as 1-(3,3-Diethoxypropoxy)-3-fluorobenzene (CAS: 1394042-48-8) and 1-(3,3-Diethoxypropoxy)-2-fluorobenzene (CAS: 1394040-87-9), suggesting established methodologies in the preparation of this class of compounds.

Physical and Chemical Properties

The physical state of 1-(3,3-Diethoxypropoxy)-4-fluorobenzene at standard conditions is presumed to be a liquid, based on the properties of similar fluorinated aromatic ethers. The molecule possesses moderate lipophilicity with an XLogP3-AA value of 3, indicating a balanced distribution between hydrophilic and hydrophobic characteristics .

Spectroscopic Properties

Although specific spectroscopic data for 1-(3,3-Diethoxypropoxy)-4-fluorobenzene is limited in the available literature, the compound would be expected to exhibit characteristic patterns in various spectroscopic analyses:

-

NMR Spectroscopy: The 1H NMR spectrum would display signals for:

-

Aromatic protons (multiplets around 6.8-7.5 ppm)

-

Methylene protons of the propoxy chain (3.4-4.0 ppm)

-

Ethoxy methylene and methyl groups (3.2-3.7 ppm and 1.1-1.3 ppm respectively)

-

-

IR Spectroscopy: Characteristic bands would include:

-

C-F stretching (1100-1200 cm⁻¹)

-

C-O-C ether stretching (1050-1150 cm⁻¹)

-

Aromatic C=C stretching (1450-1600 cm⁻¹)

-

The presence of fluorine in the molecule also makes it suitable for 19F NMR studies, which would provide valuable structural confirmation and purity assessment.

Structural Comparison with Related Compounds

The 1-(3,3-Diethoxypropoxy)-4-fluorobenzene molecule belongs to a family of fluorinated aromatic ethers that differ primarily in the position of the fluorine substituent on the benzene ring. Table 2 presents a comparative analysis of this compound with its positional isomers:

| Property | 1-(3,3-Diethoxypropoxy)-4-fluorobenzene | 1-(3,3-Diethoxypropoxy)-3-fluorobenzene | 1-(3,3-Diethoxypropoxy)-2-fluorobenzene |

|---|---|---|---|

| CAS Number | 1394042-80-8 | 1394042-48-8 | 1394040-87-9 |

| Molecular Formula | C13H19FO3 | C13H19FO3 | C13H19FO3 |

| Molecular Weight | 242.29 g/mol | 242.29 g/mol | 242.29 g/mol |

| Fluorine Position | Para (4-position) | Meta (3-position) | Ortho (2-position) |

| InChIKey | VHPPTLPPNAXOMZ-UHFFFAOYSA-N | Not fully provided in sources | HGKPXCDJAOREKR-UHFFFAOYSA-N |

While these compounds share identical molecular formulas and weights, the position of the fluorine atom significantly influences their chemical behavior, electronic distribution, and potential applications. The para-fluorinated derivative (subject of this article) typically exhibits different reactivity patterns compared to the meta and ortho isomers due to the electronic effects of fluorine on the aromatic system .

Future Research Directions

The structural features and properties of 1-(3,3-Diethoxypropoxy)-4-fluorobenzene suggest several promising avenues for future research:

-

Exploration of its potential as a building block in medicinal chemistry, particularly in the development of novel fluorinated pharmaceuticals

-

Investigation of structure-activity relationships by comparing its biological activity with ortho and meta fluorinated analogs

-

Utilization as a model compound for studying the effects of fluorine substitution on physical properties and reactivity patterns

-

Development of modified synthetic routes to improve yield, purity, and scalability of production

-

Evaluation of potential applications in materials science, particularly in specialty polymers or electronic materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume